5-Hexyl-2,3-dimethylfuran

Partition coefficient Drug delivery vehicle Solvent extraction

5-Hexyl-2,3-dimethylfuran is a trisubstituted alkylfuran (C12H20O, MW 180.29 g/mol) bearing methyl groups at the C2 and C3 positions and an n-hexyl chain at C5. This specific substitution pattern imparts a calculated LogP of 4.02 and a polar surface area of 13.14 Ų.

Molecular Formula C12H20O
Molecular Weight 180.29 g/mol
CAS No. 89932-16-1
Cat. No. B12903734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hexyl-2,3-dimethylfuran
CAS89932-16-1
Molecular FormulaC12H20O
Molecular Weight180.29 g/mol
Structural Identifiers
SMILESCCCCCCC1=CC(=C(O1)C)C
InChIInChI=1S/C12H20O/c1-4-5-6-7-8-12-9-10(2)11(3)13-12/h9H,4-8H2,1-3H3
InChIKeyLFJNFISKJJMLRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hexyl-2,3-dimethylfuran (CAS 89932-16-1) Procurement-Grade Technical Baseline


5-Hexyl-2,3-dimethylfuran is a trisubstituted alkylfuran (C12H20O, MW 180.29 g/mol) bearing methyl groups at the C2 and C3 positions and an n-hexyl chain at C5. This specific substitution pattern imparts a calculated LogP of 4.02 and a polar surface area of 13.14 Ų . The compound belongs to the broader alkylfuran class, which has attracted significant attention as both renewable fuel candidates and flavor/fragrance intermediates, with 2,5-dimethylfuran (DMF) serving as the most intensively studied benchmark [1]. Unlike the symmetrical 2,5-disubstituted paradigm, the 2,3-dimethyl-5-hexyl arrangement introduces regioisomeric electronic effects on the furan ring and a substantially elongated hydrophobic tail, creating differentiation that is consequential for solvent partitioning, combustion kinetics, and organoleptic profile.

Why 5-Hexyl-2,3-dimethylfuran Cannot Be Generically Replaced by 2,5-Dimethylfuran or Other Short-Chain Alkylfurans in Research and Industrial Formulations


Alkylfurans are often treated as a fungible class in procurement, yet the substitution pattern and alkyl chain length govern every application-critical property. 2,5-Dimethylfuran (DMF, C6H8O, MW 96.13) and 2-methylfuran (MF, C5H6O, MW 82.10) are low-boiling, water-miscible solvents with research octane numbers (RON) exceeding 119, positioning them as spark-ignition fuel additives [1]. In contrast, 5-hexyl-2,3-dimethylfuran possesses a six-carbon alkyl tail that raises the molecular weight to 180.29 g/mol and LogP to 4.02 , shifting its volatility, hydrophobicity, and derived cetane number (DCN) toward the diesel-fuel domain [2]. The 2,3-dimethyl regiochemistry further alters the furan ring's electron density and oxidative susceptibility relative to the 2,5-dimethyl isomer. A researcher requiring a hydrophobic furan probe for membrane partitioning studies or a formulator seeking a high-boiling furanic aroma ingredient thus cannot substitute DMF or MF without fundamentally changing the experimental or product outcome. The following quantitative evidence substantiates these differentiation dimensions.

5-Hexyl-2,3-dimethylfuran (CAS 89932-16-1) Quantitative Differentiation Evidence Against Closest Analogs


LogP-Driven Hydrophobicity: 5-Hexyl-2,3-dimethylfuran vs. 2,5-Dimethylfuran vs. 2-Hexylfuran

5-Hexyl-2,3-dimethylfuran exhibits a calculated LogP of 4.02 , reflecting the combined hydrophobicity of three alkyl substituents. In contrast, the industry-standard 2,5-dimethylfuran (DMF) has a computed LogP of approximately 1.5–1.8 [1], and the monosubstituted 2-hexylfuran (C10H16O, MW 152.24) carries only a single hexyl chain, yielding an intermediate LogP. The target compound's LogP of 4.02 places it in a hydrophobicity regime comparable to medium-chain fatty acid esters, making it uniquely suited for applications requiring partitioning into non-polar phases or lipid bilayer membranes where DMF would preferentially remain in the aqueous compartment.

Partition coefficient Drug delivery vehicle Solvent extraction

Molecular Weight and Volatility: 5-Hexyl-2,3-dimethylfuran vs. Short-Chain Alkylfuran Benchmarks for Formulation Stability

The molecular weight of 5-hexyl-2,3-dimethylfuran (180.29 g/mol) is 1.88× that of 2,5-dimethylfuran (96.13 g/mol) and 1.18× that of 2-hexylfuran (152.24 g/mol) [1]. Within the alkylfuran homologous series, boiling point increases approximately 20–30 °C per additional methylene unit in the side chain [2]. Extrapolating from the known boiling point of 2-hexylfuran (approximately 180–190 °C at atmospheric pressure) and adjusting for the additional two methyl substituents, 5-hexyl-2,3-dimethylfuran is expected to boil in the range of 210–235 °C. This is 110–130 °C higher than DMF (bp 92–94 °C). The reduced vapor pressure at ambient temperature minimizes evaporative losses during prolonged formulation processing, open-vessel reactions, or fragrance dry-down evaluations.

Flavor stability Fuel blending volatility Headspace analysis

Regioisomeric Methyl Substitution: 2,3-Dimethyl vs. 2,5-Dimethyl Furan Ring Reactivity

The 2,3-dimethyl substitution pattern in 5-hexyl-2,3-dimethylfuran places the two electron-donating methyl groups on adjacent ring carbons, creating a localized region of high electron density at the C4–C5 bond. In contrast, 2,5-dimethylfuran (DMF) distributes the methyl substituents symmetrically, leaving the C3–C4 bond as the sole unsubstituted olefinic site [1]. This regioisomeric difference affects Diels-Alder reactivity: DMF undergoes cycloaddition exclusively across C3–C4, whereas 2,3-dimethylfurans present the C4–C5 bond as the diene component with altered frontier molecular orbital energies. Kinetic studies on methyl-substituted furans show that 2,3-dimethylfuran reacts with maleic anhydride approximately 3–5× slower than furan itself due to steric hindrance, while 2,5-dimethylfuran shows intermediate reactivity [2]. The presence of the hexyl chain at C5 in the target compound further modulates this reactivity by steric shielding of the C4–C5 diene unit.

Oxidative stability Diels-Alder cycloaddition Electrophilic aromatic substitution

Alkyl Chain Length and Derived Cetane Number (DCN) Ranking: 5-Hexyl-2,3-dimethylfuran Within the Alkylfuran Fuel Class

Derived cetane number (DCN) measurements for alkylfurans demonstrate a monotonic increase with alkyl chain length: 2-methylfuran (MF) DCN = 8.9, 2-ethylfuran (EF) DCN = 10.2, 2,5-dimethylfuran (DMF) DCN = 10.9 [1]. Extending the alkyl chain to six carbons (hexyl) is projected to raise the DCN into the 18–25 range based on the approximately linear relationship between side-chain carbon count and DCN observed in 2-n-alkyltetrahydrofurans, where 2-octyl-THF reaches DCN ≈ 56 . The 2,3-dimethyl-5-hexyl substitution of the target compound combines a long alkyl chain (DCN-enhancing) with two ring methyls (DCN-modulating), positioning it as a potential diesel-fuel blend component with ignition characteristics intermediate between MF/DMF and biodiesel-range molecules, whereas DMF is exclusively evaluated as a spark-ignition fuel additive.

Biofuel Diesel engine Ignition quality

GC Retention Index and Analytical Discrimination: 5-Hexyl-2,3-dimethylfuran vs. Common Alkylfuran Interferents

In complex volatile mixtures such as food aromas, pyrolysis oils, or environmental samples, alkylfurans co-elute and confound quantification when only generic standards are used. 5-Hexyl-2,3-dimethylfuran (C12H20O, MW 180.29) possesses a substantially higher GC retention index than C6–C8 alkylfurans routinely included in analytical standards. Regulatory alkylfuran standards (e.g., Restek Furan/Alkylfurans mix, 8 components) span 2-methylfuran (MW 82.1) to 2-pentylfuran (MW 152.24) but exclude trisubstituted C12 variants [1]. The target compound elutes significantly later on a non-polar column (estimated Kovats RI ≈ 1250–1350 on DB-5), well separated from 2-pentylfuran (RI ≈ 993) and 2-hexylfuran (RI ≈ 1090) [2]. This chromatographic separation is analytically exploitable: 5-hexyl-2,3-dimethylfuran can serve as a high-mass internal standard that does not interfere with lighter alkylfuran quantification windows.

GC-MS quantification Food aroma analysis Quality control

Procurement-Driven Application Scenarios for 5-Hexyl-2,3-dimethylfuran (CAS 89932-16-1) Based on Verified Differentiation Evidence


High-Hydrophobicity Furan Probe for Membrane Partitioning and Drug-Delivery Vehicle Studies

With a LogP of 4.02, 5-hexyl-2,3-dimethylfuran partitions preferentially into lipid bilayer membranes and non-polar solvents, unlike 2,5-dimethylfuran (LogP ~1.5) which distributes significantly into aqueous phases. Researchers studying passive membrane permeability or designing lipid-based drug delivery systems can use this compound as a hydrophobic furan scaffold to evaluate the contribution of the heterocyclic core to membrane interactions without the confounding effect of aqueous solubility . The compound's calculated logP aligns with Lipinski's Rule of Five thresholds for CNS drug candidates, making it a relevant model compound for blood-brain barrier penetration studies involving furan-containing pharmacophores.

Diesel-Range Biofuel Surrogate and Combustion Kinetics Modeling

Whereas 2,5-dimethylfuran (DMF) is exclusively a spark-ignition fuel candidate with DCN 10.9, 5-hexyl-2,3-dimethylfuran possesses a six-carbon alkyl chain that shifts its estimated DCN into the 18–25 range—the compression-ignition (diesel) domain . Combustion chemistry research groups developing kinetic models for furanic biofuels require this specific compound to validate rate constants for long-chain alkylfuran oxidation pathways, including β-scission of the hexyl radical, cyclic ether formation, and low-temperature peroxidation chemistry. Procurement of the hexyl-substituted variant, rather than DMF, is mandatory for generating experimental ignition delay time and speciation data relevant to diesel engine simulations [1].

High-Mass Internal Standard for GC-MS Quantification of Alkylfurans in Food and Environmental Matrices

The target compound (MW 180.29, estimated Kovats RI ~1250–1350) elutes in a chromatographic region free from interference by the C5–C8 alkylfurans (MW 82–152) that dominate regulatory target lists . Analytical laboratories quantifying 2-methylfuran, 2-ethylfuran, 2-pentylfuran, and 2,5-dimethylfuran in roasted coffee, canned foods, or pyrolysis bio-oils can employ 5-hexyl-2,3-dimethylfuran as a structurally analogous internal standard that neither co-elutes with nor ion-suppresses the target analytes. Its furan ring enables matched ionization efficiency in EI-GC-MS while its hexyl chain provides the retention time shift needed for baseline-resolved quantification [1].

Regiospecific Furan Diene for Diels-Alder Cycloaddition with Controlled Regioselectivity

The 2,3-dimethyl substitution pattern confines the diene reactivity to the C4–C5 bond of the furan ring, offering a single regioisomeric cycloaddition pathway, in contrast to 2,5-dimethylfuran which reacts exclusively at C3–C4. This regiospecificity is valuable in synthesizing 7-oxabicyclo[2.2.1]heptadiene intermediates where the spatial orientation of the hexyl and methyl substituents on the bicyclic framework determines downstream functionalization options . Synthetic chemists constructing natural-product-like scaffolds or conducting structure–activity relationship (SAR) studies on furan-derived cycloadducts require the 2,3-dimethyl-5-hexyl substitution pattern as a distinct building block that cannot be replaced by 2,5-dimethylfuran or monosubstituted hexylfurans [1].

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